N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]thiophene-2-sulfonamide
Beschreibung
N-[2-(6-Fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]thiophene-2-sulfonamide (CAS: 1574324-78-9) is a heterocyclic compound featuring a 6-fluoroquinazolinone core linked via an ethyl chain to a thiophene-2-sulfonamide group. Its molecular formula is C₁₄H₁₂FN₃O₃S₂, with a molecular weight of 353.4 g/mol . The quinazolinone scaffold is known for its pharmacological versatility, while the fluorine substituent at position 6 likely enhances metabolic stability and binding affinity.
Eigenschaften
Molekularformel |
C14H12FN3O3S2 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H12FN3O3S2/c15-10-3-4-12-11(8-10)14(19)18(9-16-12)6-5-17-23(20,21)13-2-1-7-22-13/h1-4,7-9,17H,5-6H2 |
InChI-Schlüssel |
ZEOSFPCUJVRBGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)S(=O)(=O)NCCN2C=NC3=C(C2=O)C=C(C=C3)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of 6-Fluoroanthranilic Acid Derivatives
The quinazolinone scaffold is typically synthesized via cyclocondensation of anthranilic acid derivatives with urea or carbamates. For fluorinated analogs, 6-fluoroanthranilic acid serves as the starting material:
Procedure
-
Reagents : 6-Fluoroanthranilic acid (1.0 equiv), urea (1.2 equiv), phosphorus oxychloride (2.0 equiv)
-
Conditions : Reflux in anhydrous toluene at 110°C for 6–8 hours.
-
Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and crystallization from ethanol/water.
Key Characterization
Halogenation at Position 3
Introduction of a leaving group (e.g., chloro) at position 3 facilitates subsequent alkylation:
Chlorination Protocol
-
Reagents : 6-Fluoro-4-oxoquinazolin-3(4H)-one (1.0 equiv), thionyl chloride (3.0 equiv), catalytic DMF.
-
Conditions : Reflux in anhydrous dichloromethane (DCM) at 40°C for 3 hours.
-
Workup : Solvent evaporation under reduced pressure yields 3-chloro-6-fluoro-4-oxoquinazoline as a pale-yellow solid.
Sulfonylation with Thiophene-2-sulfonyl Chloride
Sulfonamide Bond Formation
The primary amine reacts with thiophene-2-sulfonyl chloride under mild basic conditions:
Protocol
-
Reagents : Ethylamine-quinazolinone intermediate (1.0 equiv), thiophene-2-sulfonyl chloride (1.2 equiv), triethylamine (2.5 equiv).
-
Workup : Wash with 1M HCl, brine, dry over Na₂SO₄, and crystallize from hexane/ethyl acetate.
Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 0°C → rt | Maximizes selectivity |
| Base | Triethylamine | Prevents sulfonyl chloride hydrolysis |
| Solvent | DCM | Enhances solubility |
Crystallization and Polymorph Control
Final purification often dictates bioavailability and stability. Ethyl acetate/hexane systems produce Form I crystals:
Crystallization Protocol
-
Dissolve crude product in hot ethyl acetate (60°C).
-
Add hexane dropwise until cloud point.
-
Cool to 4°C overnight.
Characterization
Scalability and Industrial Adaptations
Continuous Flow Synthesis
To enhance throughput, key steps (e.g., cyclocondensation, sulfonylation) can be adapted to continuous flow reactors:
Flow Parameters
-
Residence Time : 8–10 minutes
-
Temperature : 100°C (cyclocondensation), 25°C (sulfonylation)
Analytical and Spectroscopic Validation
Analyse Chemischer Reaktionen
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Quinazoline core formation | HCl/MeOH, 60–80°C, 12 hrs | Cyclization of precursor |
| Sulfonamide coupling | DCC (Dicyclohexylcarbodiimide), DMF | Amide bond formation |
| Purification | Column chromatography (SiO₂, EtOAc/Hexane) | Isolation of target compound |
Quinazolinone Core
-
Nucleophilic attack : The 4-oxo group undergoes nucleophilic substitution with amines or hydrazines to form Schiff bases or hydrazone derivatives .
-
Electrophilic fluorination : The 6-fluoro substituent stabilizes the ring against electrophilic substitution but permits halogen exchange under radical conditions.
Thiophene Sulfonamide
-
Acid/Base reactivity : The sulfonamide group (-SO₂NH-) participates in acid-base reactions, forming stable salts with alkali metals (e.g., Na⁺, K⁺).
-
Oxidation : Thiophene rings are susceptible to oxidation with H₂O₂ or mCPBA (meta-chloroperbenzoic acid), yielding sulfone derivatives .
Catalytic and Solvent Effects
-
Palladium catalysis : Suzuki-Miyaura cross-coupling reactions modify the quinazoline ring’s substituents using aryl boronic acids .
-
Solvent dependence : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in amidation steps, while THF is preferred for cyclization .
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes cyclization efficiency |
| Catalyst loading | 5 mol% Pd(PPh₃)₄ | Balances cost and activity |
| Reaction time | 8–12 hrs | Ensures completion |
Stability and Degradation
-
Hydrolytic stability : The sulfonamide group resists hydrolysis under physiological pH (4–8), but the quinazolinone ring degrades in strongly acidic/basic conditions.
-
Photodegradation : Exposure to UV light (λ = 254 nm) causes cleavage of the C–N bond in the ethylamine linker, forming 6-fluoroquinazolin-4-one and thiophene sulfonic acid .
Table 3: Reaction Outcomes vs. Structural Analogues
| Compound Modification | Reaction Type | Yield (%) | Biological Activity Change |
|---|---|---|---|
| Thiophene → Benzothiophene | Electrophilic substitution | 72 | Enhanced kinase inhibition |
| 6-Fluoro → 6-Chloro | Halogen exchange | 65 | Reduced solubility |
| Sulfonamide → Carbamate | Nucleophilic acyl substitution | 58 | Loss of microtubule activity |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Pharmacological Potential
The compound has garnered attention for its pharmacological properties, particularly as an inhibitor of enzymes involved in cancer and inflammatory pathways. The structural components of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]thiophene-2-sulfonamide contribute to its ability to interact with biological targets effectively. The presence of the sulfonamide group is known to enhance the solubility and bioavailability of compounds, making it a promising candidate for drug development.
Case Studies
Research indicates that similar compounds exhibit antitumor properties. For instance, analogs of quinazoline derivatives have been studied for their efficacy against various cancer cell lines, demonstrating the potential of this class of compounds in targeted cancer therapies. Furthermore, studies have shown that compounds with thiophene and sulfonamide groups possess antimicrobial effects, indicating broader therapeutic applications beyond oncology .
Enzyme Inhibition
Mechanism of Action
The compound acts as an inhibitor for specific kinases and enzymes that play pivotal roles in disease pathways. For example, the quinazoline moiety is known to interact with ATP-binding sites in kinases, thus blocking their activity and preventing downstream signaling that leads to cell proliferation and survival in cancer cells.
Research Findings
In vitro studies have demonstrated that this compound can inhibit enzymes associated with inflammatory responses. This inhibition can lead to reduced levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Antimicrobial Activity
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. The combination of the thiophene ring and sulfonamide functionality enhances its effectiveness against both Gram-positive and Gram-negative bacteria .
Minimum Inhibitory Concentration (MIC) Studies
Studies assessing the MIC values indicate that derivatives similar to this compound show promising results against pathogens such as Bacillus subtilis and Escherichia coli. These findings support the potential development of this compound as an antimicrobial agent .
Summary Table of Applications
Wirkmechanismus
The mechanism of action of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes, such as kinases or proteases.
Modulation of Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Quinazolinone Cores
Benzenesulfonamide Derivatives
Compounds such as 4-(2-(2-((2-(4-substituted-phenyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (e.g., compounds 2–7 in ) share the quinazolinone core but replace the thiophene sulfonamide with a benzenesulfonamide group. These derivatives are synthesized via alkylation of thione precursors with phenacyl bromides in basic media . Key differences include:
Human Glucokinase Activator (4ISE Complex)
The compound (2S)-3-cyclohexyl-2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide (PDB: 4ISE) retains the 6-fluoroquinazolinone moiety but replaces the ethyl-thiophene sulfonamide with a cyclohexyl-thiazole group . This modification shifts its biological activity to glucokinase activation, highlighting how substituent changes redirect pharmacological effects.
Analogues with Thiophene Sulfonamide Moieties
N-[3-(2-Oxo-2,3-dihydro-1,3-thiazol-4-yl)phenyl]thiophene-2-sulfonamide
This compound (C₁₃H₁₀N₂O₃S₃, MW: 338.4 g/mol) replaces the quinazolinone core with a dihydrothiazole ring while retaining the thiophene sulfonamide group . The dihydrothiazole introduces a planar, electron-rich system, which may influence binding interactions compared to the quinazolinone’s fused bicyclic structure.
5-Ethynyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide
Part of a series of ethynyl-substituted sulfonamides (), this compound (C₁₃H₁₁NO₃S₂, MW: 293.4 g/mol) lacks the quinazolinone core but incorporates a phenoxyethyl group.
Structure-Activity Relationship (SAR) Insights
- Fluorine Substitution : The 6-fluoro group in the target compound and 4ISE enhances metabolic stability and electron-withdrawing effects, improving binding to hydrophobic pockets .
- Linker Length: The ethyl chain in the target compound balances flexibility and rigidity, optimizing interactions between the quinazolinone and sulfonamide groups.
Biologische Aktivität
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into two primary components: the quinazoline moiety and the thiophene sulfonamide. The presence of the fluorine atom in the quinazoline ring enhances its biological activity, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H12FN3O2S |
| Molecular Weight | 273.31 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a series of thiophene-linked compounds were evaluated for their effectiveness against various bacterial strains.
-
In Vitro Studies : Compounds related to thiophene sulfonamides showed notable activity against Gram-positive and Gram-negative bacteria, particularly Escherichia coli and Staphylococcus aureus .
Compound Activity Against MIC (µg/mL) Thiophene Sulfonamide A E. coli 10 Thiophene Sulfonamide B S. aureus 15
Anticancer Activity
The anticancer potential of this compound has been explored through various assays.
-
Cell Line Studies : The compound exhibited significant cytotoxicity against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values below 25 µM .
Cell Line IC50 (µM) HepG2 20 MCF-7 18
The mechanism by which this compound exerts its biological effects is believed to involve inhibition of key enzymes and pathways:
- DNA Gyrase Inhibition : Molecular docking studies suggest that the compound binds effectively to DNA gyrase, an essential enzyme for bacterial DNA replication .
- Cyclin-dependent Kinase Inhibition : The anti-proliferative effects observed in cancer cells may be attributed to the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of compounds within the same structural class as this compound:
- Study on Thiophene Derivatives : A study reported that thiophene derivatives demonstrated potent antibacterial activity with MIC values comparable to standard antibiotics, indicating their potential as therapeutic agents .
- Synthesis and Evaluation : Another research focused on synthesizing novel quinazoline derivatives linked to thiophenes, which displayed promising anticancer properties in vitro, supporting further investigation into their therapeutic applications .
Q & A
Q. What synthetic methodologies are recommended for preparing N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]thiophene-2-sulfonamide?
The compound can be synthesized via multi-step reactions involving cyclization and sulfonamide coupling. A common approach includes:
- Step 1 : Synthesis of the quinazolinone core through condensation of 2-amino-5-fluorobenzoic acid with ethyl chloroacetate, followed by cyclization under acidic conditions .
- Step 2 : Introduction of the ethylthiophene-sulfonamide moiety via nucleophilic substitution or coupling reactions. For example, reacting the quinazolinone intermediate with thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Optimization : Yield improvements (up to 87–91%) are achievable using microwave-assisted synthesis or catalysts like Lawesson’s reagent for sulfur-containing intermediates .
Q. How should researchers validate the structural integrity of this compound?
Comprehensive characterization involves:
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., quinazolinone carbonyl at ~160 ppm, sulfonamide S=O stretches in IR at 1150–1350 cm⁻¹) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ peaks) and elemental composition .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) for resolving crystal structures, particularly to confirm stereochemistry and hydrogen-bonding networks .
Q. What in vitro assays are suitable for initial biological screening?
- Antitumor Activity : Use the NCI-60 cancer cell line panel to assess cytotoxicity (IC₅₀ values). Compounds with quinazolinone-sulfonamide hybrids have shown sub-micromolar activity against leukemia and breast cancer lines .
- Enzyme Inhibition : Fluorescence-based assays (e.g., TACE or Mcl-1 inhibition) to evaluate mechanistic targets. IC₅₀ values <1 μM are indicative of high potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across cell lines?
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (western blot) to identify off-target effects or pathway crosstalk. For example, discrepancies in apoptosis induction may arise from variations in Bcl-2 family protein expression .
- Dose-Response Analysis : Use Hill slope modeling to distinguish between cytostatic (low slope) and cytotoxic (steep slope) effects, clarifying context-dependent activity .
Q. What strategies enhance the pharmacokinetic profile of this compound?
- Lipinski Rule Compliance : Optimize logP (<5) and polar surface area (PSA <140 Ų) via substituent modifications. For instance, replacing the ethyl linker with a polyethylene glycol (PEG) chain improves solubility while retaining activity .
- Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots. Fluorine atoms at the 6-position of quinazolinone reduce CYP450-mediated oxidation .
Q. How can computational modeling guide the design of derivatives?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like Mcl-1 or TACE. The sulfonamide group often forms critical hydrogen bonds with catalytic residues (e.g., Arg263 in Mcl-1) .
- QSAR Analysis : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
